molecular formula C11H14BrNO B568920 4-(4-Bromo-2-methylphenyl)morpholine CAS No. 1279032-06-2

4-(4-Bromo-2-methylphenyl)morpholine

Cat. No.: B568920
CAS No.: 1279032-06-2
M. Wt: 256.143
InChI Key: UIDBYSJUXPJUDL-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-methylphenyl)morpholine is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a morpholine ring

Preparation Methods

The synthesis of 4-(4-Bromo-2-methylphenyl)morpholine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl bromide (4-bromo-2-methylphenyl), morpholine, organoboron compound.

    Catalyst: Palladium(0) or palladium(II) complexes.

    Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents.

    Temperature: The reaction is typically carried out at elevated temperatures, ranging from 50°C to 100°C.

    Base: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.

Industrial production methods may involve optimization of these conditions to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(4-Bromo-2-methylphenyl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and can also be used to modify it further.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and bases like potassium carbonate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Bromo-2-methylphenyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-methylphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and morpholine groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-bromo-2-methylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDBYSJUXPJUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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